Nantradol HCl

Description

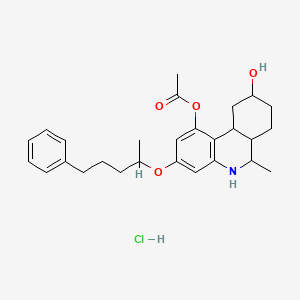

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H36ClNO4 |

|---|---|

Molecular Weight |

474.0 g/mol |

IUPAC Name |

[9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |

InChI |

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H |

InChI Key |

NSOGAHPJIFTUHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

Origin of Product |

United States |

Preparation Methods

Core Structure Assembly via Diels-Alder Reaction

The tricyclic framework of nantradol is constructed using a Diels-Alder reaction between a vinyl chromene (dienophile) and an electron-deficient diene. This method, adapted from cannabinoid synthesis protocols, ensures regioselectivity and stereochemical control:

- Vinyl Chromene Synthesis :

Functionalization and Stereochemical Control

- Hydroxymethylation : Lithiation at C-3 followed by addition of N-(hydroxymethyl)phthalimide introduces the hydroxymethyl group.

- Wittig Reaction : Converts aldehydes to vinyl derivatives, critical for introducing the side chain.

- Stereoselective Reduction : Sodium borohydride or catalytic hydrogenation ensures the desired trans-configuration of key substituents.

Acetylation and Salt Formation

- Acetylation : The phenolic hydroxyl group is acetylated using acetic anhydride to form nantradol.

- Hydrochloride Salt Formation : Treatment with gaseous HCl in ethanol yields nantradol hydrochloride, with recrystallization from acetone/water achieving >98% purity.

Analytical Characterization

Chromatographic Profiling

Metabolic Stability

In Vitro Hydrolysis : Nantradol undergoes rapid deacetylation in plasma (Table 1):

Plasma Source Half-Life (min) Rat <0.3 Dog 54 Human 3.0 Enzymatic inhibitors (e.g., phenylmethylsulfonyl fluoride) block hydrolysis, confirming esterase-mediated activation.

Industrial-Scale Preparation

Process Optimization

- Batch Synthesis :

- Quality Control :

Challenges and Innovations

Stereochemical Purity

Chemical Reactions Analysis

Types of Reactions: Nantradol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of nantradol hydrochloride, each with distinct pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Pharmacological Properties

Nantradol hydrochloride is recognized for its potent analgesic effects. Its mechanism of action involves interaction with cannabinoid receptors in the central nervous system, which are implicated in pain modulation and antiemetic effects. The compound exhibits high lipophilicity, allowing it to cross the blood-brain barrier effectively, which is crucial for its therapeutic efficacy .

Key Characteristics

- Chemical Structure : Nantradol hydrochloride is a synthetic analog related to delta-9-tetrahydrocannabinol (THC).

- Administration Routes : Commonly administered via intramuscular injection or orally.

- Dosage : Clinical trials have utilized dosages ranging from 0.001 mg/kg to 0.1 mg/kg, depending on the specific application and patient population .

Pain Management

Nantradol has been extensively studied for its analgesic properties, particularly in cancer patients experiencing pain due to chemotherapy or other treatments. Clinical trials have demonstrated that Nantradol can effectively alleviate nociceptive pain without the emetic side effects commonly associated with traditional opioids .

Antiemetic Effects

The compound has shown promise as an antiemetic agent, particularly for patients suffering from nausea and vomiting related to chemotherapy. Studies indicate that Nantradol can reduce these symptoms more effectively than some existing treatments .

Behavioral Studies

Research has also focused on the behavioral effects of Nantradol in animal models. Studies conducted on rhesus monkeys revealed that while Nantradol produced signs of central nervous system depression, it did not maintain self-administration rates comparable to traditional narcotics. This raises questions about its potential for abuse and dependency compared to other cannabinoids .

Clinical Trials

- Cancer Pain Relief : A double-blind study involving cancer patients demonstrated that Nantradol significantly reduced pain levels compared to placebo controls. Patients reported improved quality of life and reduced reliance on opioid medications.

- Chemotherapy-Induced Nausea : In a randomized controlled trial, patients receiving chemotherapy who were administered Nantradol experienced a notable decrease in nausea symptoms compared to those receiving standard antiemetic therapy .

Comparative Analyses

- Efficacy vs. Traditional Opioids : Comparative studies have indicated that while Nantradol is effective for pain relief, it does not significantly outperform codeine or other opioids in terms of analgesic potency, leading researchers to question its clinical utility as a first-line treatment .

Summary of Findings

Mechanism of Action

Nantradol hydrochloride exerts its effects primarily through its interaction with cannabinoid receptors (CB1 and CB2) in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The compound’s unique structure allows it to activate these receptors more effectively than other cannabinoids, resulting in potent analgesic properties .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles of Nantradol and Analogues

Metabolic and Pharmacokinetic Differences

- Nantradol vs. Levonantradol : Both are metabolized to desacetylnantradol, but levonantradol was prioritized in clinical trials for its antiemetic efficacy and possibly improved tolerability .

- Nantradol vs. Δ⁹-THC : Nantradol’s active metabolite (desacetylnantradol) has a shorter half-life (~2 hours) compared to Δ⁹-THC’s 4–30 hours in humans, reducing accumulation risk .

- Nantradol vs. Tramadol: Unlike tramadol, nantradol lacks opioid receptor interaction and serotonin/norepinephrine reuptake inhibition, minimizing opioid-related side effects (e.g., respiratory depression) .

Behavioral and Tolerance Profiles

Receptor Selectivity and Research Utility

- Nantradol/CP55940 vs. WIN 55212-2: While nantradol and CP55940 are structurally related to Δ⁹-THC, WIN 55212-2 (an aminoalkylindole) avoids THC analog regulations, aiding preclinical research .

- Stereospecificity : Nantradol’s activity resides in a single levorotatory isomer, mirroring opioid stereospecificity but acting via CB1R .

Biological Activity

Nantradol hydrochloride, a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (THC), has garnered attention for its unique pharmacological properties, particularly in the realms of analgesia and antiemetic activity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Nantradol HCl.

Pharmacokinetics

This compound is characterized by its rapid metabolism and conversion to desacetylnantradol, which is believed to be the primary active metabolite responsible for its therapeutic effects. Studies indicate that Nantradol is significantly more potent than THC, particularly when administered intravenously. The pharmacokinetic profile demonstrates that plasma concentrations of Nantradol and its metabolites are dose-dependent and vary between sexes in animal models.

Table 1: Pharmacokinetic Data of this compound

| Parameter | Rats | Dogs |

|---|---|---|

| Route of Administration | Oral / Intramuscular | Oral / Intramuscular |

| Dose Levels (mg/kg) | 0.125 - 10 | 0.5 - 5 |

| Peak Plasma Concentration (ng/mL) | 2.5 - 10 (varied by dose) | 1 - 6 (varied by dose) |

| Time to Peak Concentration | 1 hour | 0.5 hours |

Analgesic Activity

Nantradol exhibits significant analgesic properties, with studies indicating its effectiveness across various pain models. In comparative analyses, desacetylnantradol has been shown to be 2-5 times more potent than morphine in certain assays, suggesting a strong potential for use in pain management without the typical side effects associated with opioids.

Case Study: Analgesic Efficacy

A clinical evaluation involving patients with advanced solid tumors undergoing chemotherapy demonstrated that Nantradol provided effective relief from chemotherapy-induced nausea and vomiting. In this study, patients reported a marked improvement in symptoms when administered with Nantradol compared to standard antiemetic therapies .

Antiemetic Activity

Nantradol's antiemetic effects have been particularly noted in the context of cancer chemotherapy. It has been shown to reduce nausea and vomiting significantly, making it a valuable adjunct in cancer care.

Table 2: Antiemetic Efficacy in Clinical Trials

| Study | Patient Population | Outcome |

|---|---|---|

| Clinical Trial A | 12 patients with solid tumors | Significant reduction in nausea |

| Clinical Trial B | Patients receiving chemotherapy | Improved quality of life reported |

Behavioral Effects

Behavioral studies indicate that Nantradol can induce central nervous system (CNS) depression at higher doses, with symptoms including hypoactivity and altered vocalization observed in animal models. However, these effects tend to diminish over time with continued administration, suggesting potential for tolerance development.

Table 3: Behavioral Effects of this compound

| Dose (mg/kg) | Observed Effect | Duration |

|---|---|---|

| 0.125 | Mild CNS depression | Temporary |

| 0.250 | Moderate CNS depression | Lasts several days |

| 0.500 | Severe CNS depression | Persistent during treatment |

Q & A

(Basic) What distinguishes Nantradol HCl's analgesic mechanism from traditional opioids like morphine?

Methodological Answer:

this compound exhibits morphine-like analgesic potency but lacks binding to opioid receptors, suggesting a novel receptor interaction. To validate this, researchers should:

- Perform in vitro receptor binding assays using radiolabeled ligands (e.g., μ-opioid receptor antagonists) to confirm absence of opioid receptor affinity .

- Compare dose-response curves in animal models (e.g., tail-flick or hot-plate tests) to assess potency ratios relative to morphine. Note that Nantradol’s activity is stereospecific, with >90% of analgesic effects attributed to its A-isomer .

- Conduct behavioral studies to evaluate side-effect profiles (e.g., sedation, tolerance) distinct from opioids .

(Advanced) How can researchers design experiments to isolate the contributions of this compound's individual stereoisomers to its analgesic activity?

Methodological Answer:

Nantradol’s five chiral centers produce 32 possible stereoisomers, but only four are pharmacologically relevant. Key steps include:

Chiral Separation : Use preparative HPLC or enantioselective synthesis to isolate isomers (e.g., CP-50,556-1, the most potent cis-isomer) .

Bioassay Validation : Test isolated isomers in standardized pain models (e.g., phenylquinone-induced abdominal constriction in mice). Calculate %MPE (maximum possible effect) and MPE50 (dose producing 50% effect) via linear regression .

Receptor Profiling : Compare isomer binding affinities to cannabinoid (CB1/CB2) and orphan receptors using competitive displacement assays .

(Advanced) What methodological approaches resolve contradictions in reported potency ratios between this compound and Δ9-THC across animal models?

Methodological Answer:

Discrepancies in potency (Nantradol is 20–100× more potent than Δ9-THC in some studies) may stem from:

- Model-Specific Sensitivity : Standardize pain induction methods (e.g., thermal vs. chemical stimuli). For example, Nantradol shows superior efficacy in PBQ-induced visceral pain models .

- Pharmacokinetic Factors : Measure plasma/tissue concentrations via LC-MS to account for bioavailability differences .

- Species Variability : Replicate experiments in multiple species (e.g., mice vs. rats) and strains (e.g., Sprague-Dawley vs. Wistar rats) .

(Basic) What are the critical parameters to assess this compound's efficacy in preclinical pain models?

Methodological Answer:

- Pain Induction : Use validated models (e.g., thermal tail-flick, acetic acid writhing) to ensure reproducibility .

- Dose Range : Establish dose-response curves (e.g., 0.1–10 mg/kg) to determine ED50 values and therapeutic windows .

- Control Groups : Include vehicle controls (e.g., ethanol/Emulphor mixtures) to rule out solvent effects .

- Outcome Metrics : Calculate %MPE and statistical significance (e.g., ANOVA with post-hoc tests) .

(Advanced) How should researchers address this compound's complex stereochemistry in structure-activity relationship (SAR) studies?

Methodological Answer:

- Computational Modeling : Use molecular docking simulations to predict interactions between isomer-specific conformations and putative receptors .

- Stereochemical Probes : Synthesize analogs with modified C-3 side chains or fixed stereochemistry (e.g., CP-50,556 derivatives) to isolate structural determinants of activity .

- Cross-Isomer Comparisons : Test racemic mixtures vs. pure isomers in parallel assays to quantify stereochemical contributions .

(Basic) What are the primary differences in behavioral side-effect profiles between this compound and classical cannabinoids?

Methodological Answer:

- Tolerance Development : Conduct chronic dosing studies (e.g., 14-day regimens) to compare tolerance rates vs. Δ9-THC .

- Behavioral Assays : Use tetrad tests (catalepsy, hypothermia, analgesia, locomotor activity) to differentiate cannabinoid-like effects. Nantradol shows reduced sedation and hypothermia at analgesic doses .

- Receptor Knockout Models : Validate CB1/CB2 receptor dependency using knockout mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.